REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:3]=1[CH2:4][O:5][C:6]1[CH:17]=[CH:16][C:9]2[C:10](=[N:13]OC)[CH2:11][O:12][C:8]=2[CH:7]=1>C1COCC1>[Cl:1][C:2]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:3]=1[CH2:4][O:5][C:6]1[CH:17]=[CH:16][C:9]2[CH:10]([NH2:13])[CH2:11][O:12][C:8]=2[CH:7]=1
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Name
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6-((2,4-dichlorobenzyl)oxy)-N-methoxy-1-benzofuran-3(2H)-imine
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Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(COC2=CC3=C(C(CO3)=NOC)C=C2)C=CC(=C1)Cl
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Name
|
|
Quantity
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36 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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solution
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Quantity
|
7.27 mL
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Type
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reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 60° C. overnight
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling
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Type
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CUSTOM
|
Details
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the mixture was quenched with water and 1N NaOH (15 mL)
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Type
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STIRRING
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Details
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The mixture was stirred at 60° C. for 5 h
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Duration
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5 h
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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EXTRACTION
|
Details
|
the mixture was extracted with EtOAc
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Type
|
WASH
|
Details
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The combined organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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DISSOLUTION
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Details
|
The solid was dissolved in EtOAc and to the solution
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Type
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ADDITION
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Details
|
was added 4M HCl in EtOAc dropwise
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Type
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FILTRATION
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Details
|
The precipitate (850 mg) was collected by filtration
|
Type
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DISSOLUTION
|
Details
|
The solid was dissolved in 28% aqueous ammonia
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(COC2=CC3=C(C(CO3)N)C=C2)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 721.3 mg | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |